Afatinib (BIBW2992) is a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [] This classification as an ErbB Family Blocker highlights its ability to bind covalently to the kinase domain of these receptors, effectively blocking their downstream signaling pathways. [] Afatinib has garnered significant interest in scientific research due to its implications in understanding and targeting various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. []
Afatinib is a small molecule drug developed by Boehringer Ingelheim GmbH and received approval from the United States Food and Drug Administration on July 12, 2013. It is marketed under the trade name Gilotrif. The compound is classified as a 4-anilinoquinazoline derivative with an acrylamide warhead, specifically designed to irreversibly inhibit EGFR, human epidermal growth factor receptor 2 (HER2), and HER4 .
The synthesis of Afatinib involves several key steps that can be broadly categorized into the preparation of intermediates and the final formation of the active compound.
A notable method for synthesizing Afatinib dimaleate involves treating Afatinib with maleic acid in tetrahydrofuran under controlled conditions to yield a stable salt form .
Afatinib undergoes several chemical reactions during its synthesis:
During degradation studies, Afatinib has shown susceptibility to oxidative conditions, indicating potential pathways for degradation under certain environmental factors .
Afatinib functions as an irreversible inhibitor of EGFR by covalently binding to cysteine residues in the receptor's kinase domain. This binding inhibits downstream signaling pathways involved in cell proliferation and survival:
Research indicates that Afatinib effectively inhibits both wild-type EGFR and mutant forms associated with resistance to first-generation inhibitors .
Afatinib exhibits several notable physical and chemical properties:
The compound's stability profile is essential for its formulation in pharmaceutical preparations .
Afatinib is primarily used in oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3